1,2-Dichlorocyclobutane

描述

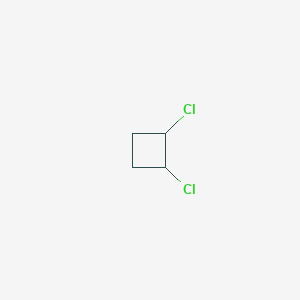

Structure

2D Structure

3D Structure

属性

CAS 编号 |

17437-39-7 |

|---|---|

分子式 |

C4H6Cl2 |

分子量 |

124.99 g/mol |

IUPAC 名称 |

1,2-dichlorocyclobutane |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2 |

InChI 键 |

MPWHMPULOPKVDQ-UHFFFAOYSA-N |

SMILES |

C1CC(C1Cl)Cl |

规范 SMILES |

C1CC(C1Cl)Cl |

同义词 |

1,2-Dichlorocyclobutane |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis-1,2-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways toward cis-1,2-dichlorocyclobutane (B576918), with a focus on stereoselective methodologies. The content herein details reaction mechanisms, experimental protocols, and relevant quantitative data to support advanced research and development in organic synthesis and medicinal chemistry.

Introduction

cis-1,2-Dichlorocyclobutane is a vicinal dihalide of significant interest in synthetic chemistry due to the inherent strain of the cyclobutane (B1203170) ring and the defined stereochemical relationship of the chloro substituents. This configuration makes it a valuable precursor for the synthesis of complex molecules and a model substrate for mechanistic studies. However, its synthesis is challenged by the thermodynamic preference for the trans isomer in many common chlorination reactions. This guide will explore both non-selective and stereoselective routes to this target molecule.

Non-Stereoselective Synthesis Routes

Conventional methods for the dichlorination of cyclobutane precursors, such as free-radical chlorination and electrophilic addition to cyclobutene (B1205218), generally yield the trans isomer as the major product.

Free-Radical Chlorination of Cyclobutane

The photochemical chlorination of cyclobutane proceeds via a free-radical chain mechanism. This process is generally non-selective, leading to a mixture of monochlorinated, dichlorinated (1,1-, cis-1,2-, trans-1,2-, and 1,3-isomers), and polychlorinated products.

Mechanism: The reaction is initiated by the homolytic cleavage of chlorine by UV light to form chlorine radicals. These radicals then propagate by abstracting a hydrogen atom from cyclobutane to form a cyclobutyl radical, which then reacts with molecular chlorine.

The subsequent chlorination of chlorocyclobutane (B72530) is also a free-radical process. The gas-phase chlorination of chlorocyclobutane has been reported to yield a trans-to-cis ratio of 1,2-dichlorocyclobutane of 6.8:1, highlighting the preference for the trans isomer.

Electrophilic Addition of Chlorine to Cyclobutene

The addition of chlorine to cyclobutene is another route to this compound. This reaction typically proceeds through an anti-addition mechanism involving a cyclic chloronium ion intermediate. The backside attack of the chloride ion on this intermediate leads to the preferential formation of trans-1,2-dichlorocyclobutane.

Mechanism: The π-bond of cyclobutene attacks a chlorine molecule, forming a bridged chloronium ion and a chloride ion. The chloride ion then attacks one of the carbons of the chloronium ion from the opposite face, resulting in anti-addition.

Stereoselective Synthesis of cis-1,2-Dichlorocyclobutane

A stereoselective synthesis of cis-1,2-dichlorocyclobutane can be achieved through the reaction of cyclobutene oxide with a chlorinating agent that promotes a double inversion of configuration. The use of dichlorotriphenylphosphorane (B105816), generated in situ from triphenylphosphine (B44618) and chlorine, is a general and effective method for this transformation.

Synthetic Workflow

The overall synthetic strategy involves two main steps: the epoxidation of cyclobutene to form cyclobutene oxide, followed by the dichlorination of the epoxide to yield the desired cis-1,2-dichlorocyclobutane.

Mechanism of Epoxide Opening

The reaction of cyclobutene oxide with dichlorotriphenylphosphorane proceeds via a mechanism involving two sequential SN2 reactions. This double inversion at both carbon centers of the epoxide ring results in the net syn-addition of the two chlorine atoms, leading to the cis product.

-

Activation of the epoxide by the phosphorus reagent.

-

Nucleophilic attack by a chloride ion on one of the epoxide carbons, leading to ring opening and inversion of stereochemistry at that carbon.

-

Intramolecular cyclization to form a new phosphorus-containing intermediate.

-

Attack by a second chloride ion on the other carbon, with concomitant cleavage of the carbon-oxygen bond and a second inversion of stereochemistry, releasing triphenylphosphine oxide.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutene Oxide

This protocol is adapted from general procedures for the epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Cyclobutene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve cyclobutene (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate sequentially with saturated Na₂SO₃ solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of the product.

Protocol 2: Synthesis of cis-1,2-Dichlorocyclobutane

This protocol is adapted from a general and reliable method for the stereospecific conversion of epoxides to cis-vicinal dichlorides.[1]

Materials:

-

Triphenylphosphine (Ph₃P)

-

Anhydrous benzene (B151609) or other suitable anhydrous solvent

-

Chlorine (Cl₂) gas

-

Cyclobutene oxide

-

Petroleum ether

-

5% aqueous sodium bisulfite (NaHSO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, gas inlet, and condenser, charge triphenylphosphine (1.4 eq) and anhydrous benzene.

-

Cool the flask in an ice bath and begin stirring. Introduce chlorine gas through the gas inlet until the mixture develops a persistent yellow color, indicating the formation of dichlorotriphenylphosphorane.

-

Quickly replace the gas inlet with an addition funnel and add a solution of cyclobutene oxide (1.0 eq) in anhydrous benzene dropwise over approximately 20 minutes.

-

Replace the ice bath with a heating mantle and reflux the mixture with stirring for 4 hours.

-

Cool the reaction mixture and quench any excess dichlorotriphenylphosphorane by the slow addition of methanol.

-

Filter the mixture and wash the solid (triphenylphosphine oxide) with petroleum ether.

-

Combine the filtrates and wash sequentially with 5% aqueous NaHSO₃ solution and water.

-

Dry the organic phase over MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to yield cis-1,2-dichlorocyclobutane.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of 1,2-dichlorocyclobutanes.

| Synthetic Route | Product(s) | Isomer Ratio (trans:cis) | Yield | Reference |

| Gas-Phase Chlorination of Chlorocyclobutane | trans- and cis-1,2-Dichlorocyclobutane | 6.8 : 1 | Not specified | - |

| Epoxidation of Cyclohexene followed by Dichlorination with Ph₃P/Cl₂ | cis-1,2-Dichlorocyclohexane (B86984) | Highly selective for cis | 71-73% | [1] |

Note: The yield for the synthesis of cis-1,2-dichlorocyclohexane is provided as a representative value for the stereoselective conversion of an epoxide to a cis-dichloride using the dichlorotriphenylphosphorane method.

Conclusion

The synthesis of cis-1,2-dichlorocyclobutane is most effectively and stereoselectively achieved through a two-step process involving the epoxidation of cyclobutene, followed by the reaction of the resulting cyclobutene oxide with dichlorotriphenylphosphorane. This method circumvents the inherent preference for the trans isomer observed in free-radical chlorination and electrophilic addition reactions. The detailed mechanisms and protocols provided in this guide offer a robust framework for the preparation of this valuable synthetic intermediate for applications in drug discovery and materials science.

References

Stereoselective Synthesis of trans-1,2-Dichlorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of trans-1,2-dichlorocyclobutane, a valuable cyclobutane (B1203170) derivative in organic synthesis and drug discovery. The document outlines the primary synthetic routes, presents available quantitative data, details experimental protocols, and illustrates the underlying mechanistic pathways that govern the stereoselectivity of these transformations.

Executive Summary

The synthesis of trans-1,2-dichlorocyclobutane can be approached through two primary methodologies: the free-radical chlorination of cyclobutane or chlorocyclobutane (B72530), and the electrophilic addition of chlorine to cyclobutene (B1205218). While both methods can yield the desired trans isomer, they operate via distinct mechanisms that influence the stereochemical outcome. The gas-phase free-radical chlorination of chlorocyclobutane has been reported to show a notable preference for the trans isomer. The electrophilic addition of chlorine to cyclobutene is mechanistically inclined to produce the trans product exclusively through an anti-addition pathway. This guide will explore both routes, providing the available data and constructing detailed experimental protocols based on established chemical principles and analogous reactions.

Quantitative Data on Stereoselectivity

The stereoselectivity of the chlorination of cyclobutane derivatives is a critical factor in determining the most efficient synthetic route. The following table summarizes the key quantitative data found in the literature for the synthesis of 1,2-dichlorocyclobutane.

| Starting Material | Reaction Type | Conditions | Product Ratio (trans:cis) | Reported Yield | Reference |

| Chlorocyclobutane | Free-Radical Gas-Phase Chlorination | 100 °C | 6.8 : 1 | Not Specified | [1] |

Further research is required to populate this table with more extensive data on yields and diastereomeric ratios under varied reaction conditions (e.g., solvent, temperature, initiator).

Synthetic Routes and Experimental Protocols

Two principal pathways for the synthesis of trans-1,2-dichlorocyclobutane are detailed below.

Free-Radical Chlorination of Chlorocyclobutane

This method relies on the substitution of a hydrogen atom on the chlorocyclobutane ring with a chlorine atom via a free-radical chain mechanism. The observed preference for the formation of the trans isomer is attributed to steric hindrance, where the chlorine radical preferentially attacks the cyclobutyl radical intermediate from the side opposite to the existing chlorine atom.

This protocol is based on general procedures for free-radical chlorination of cycloalkanes and the specific conditions reported for the gas-phase chlorination of chlorocyclobutane.

Materials:

-

Chlorocyclobutane

-

Chlorine gas (Cl₂)

-

High-purity nitrogen or argon gas (for inerting)

-

Anhydrous sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Equipment:

-

Gas-phase reaction apparatus (e.g., quartz tube furnace)

-

Gas flow controllers

-

Photochemical reactor with a UV lamp (for photochemical initiation) or a heat source for thermal initiation

-

Condenser and collection flask cooled with a dry ice/acetone bath

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Reaction Setup: Assemble the gas-phase reactor, ensuring all connections are secure and leak-proof. The reactor should be equipped with inlets for chlorocyclobutane and chlorine gas, and an outlet leading to a cooled condenser and collection flask. The system should be purged with an inert gas (nitrogen or argon) to remove oxygen and moisture.

-

Initiation:

-

Thermal Initiation: Heat the reactor to 100 °C.[1]

-

Photochemical Initiation: If using photochemical initiation, ensure the reactor is positioned within the photochemical apparatus and the UV lamp is operational.

-

-

Reaction: Introduce a controlled flow of chlorocyclobutane vapor and chlorine gas into the reactor. The molar ratio of chlorocyclobutane to chlorine should be optimized to favor monosubstitution and minimize the formation of higher chlorinated byproducts.

-

Product Collection: The reaction mixture exiting the reactor is passed through the condenser cooled with a dry ice/acetone bath to liquefy the dichlorocyclobutane products and any unreacted starting material.

-

Work-up:

-

The collected liquid is carefully neutralized by washing with a saturated aqueous solution of sodium bicarbonate to remove any dissolved HCl.

-

The organic layer is separated and dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Analysis: The crude product mixture is purified by fractional distillation to separate the cis and trans isomers of this compound.[2] The purity and isomer ratio of the fractions are determined by gas chromatography (GC).[2]

Electrophilic Addition of Chlorine to Cyclobutene

The addition of chlorine to the double bond of cyclobutene is a highly stereoselective method for the synthesis of trans-1,2-dichlorocyclobutane. The reaction proceeds through a cyclic chloronium ion intermediate, which forces the subsequent nucleophilic attack by a chloride ion to occur from the opposite face, resulting in an anti-addition and the exclusive formation of the trans product.

This protocol is based on the well-established mechanism of halogen addition to alkenes.

Materials:

-

Cyclobutene

-

Chlorine (Cl₂) dissolved in a non-polar, aprotic solvent (e.g., carbon tetrachloride or dichloromethane)

-

Anhydrous sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclobutene in a non-polar, aprotic solvent (e.g., dichloromethane). Cool the flask in an ice bath to 0 °C.

-

Addition of Chlorine: Slowly add a solution of chlorine in the same solvent to the stirred cyclobutene solution via the dropping funnel. The reaction is typically rapid, and the disappearance of the chlorine color can be used to monitor the progress of the reaction.

-

Quenching and Work-up:

-

Once the addition is complete, allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any excess chlorine and HCl.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: Remove the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation to yield pure trans-1,2-dichlorocyclobutane.

Mechanistic Pathways and Stereoselectivity

The stereochemical outcome of the synthesis of this compound is dictated by the reaction mechanism. The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the origins of stereoselectivity.

Free-Radical Chlorination Pathway

The free-radical chlorination of chlorocyclobutane proceeds via a chain reaction involving initiation, propagation, and termination steps. The stereoselectivity arises during the propagation step, where the approach of the chlorine molecule to the planar cyclobutyl radical intermediate is sterically hindered by the pre-existing chlorine atom, favoring attack from the opposite face to yield the trans isomer.

Caption: Free-radical chlorination pathway and origin of stereoselectivity.

Electrophilic Addition Pathway

The electrophilic addition of chlorine to cyclobutene involves the formation of a bridged chloronium ion. This intermediate blocks one face of the cyclobutane ring, forcing the nucleophilic chloride ion to attack from the opposite face in an Sₙ2-like manner. This results in a stereospecific anti-addition, yielding exclusively the trans-1,2-dichlorocyclobutane.

Caption: Electrophilic addition pathway leading to trans-1,2-dichlorocyclobutane.

Conclusion

The stereoselective synthesis of trans-1,2-dichlorocyclobutane is achievable through both free-radical substitution and electrophilic addition mechanisms. The electrophilic addition of chlorine to cyclobutene offers a more stereospecific route to the trans isomer due to the formation of a cyclic chloronium ion intermediate that directs anti-addition. The free-radical chlorination of chlorocyclobutane, particularly in the gas phase, provides a stereoselective alternative, favoring the trans product due to steric control. The choice of synthetic route will depend on the availability of starting materials, the desired level of stereopurity, and the scalability of the process. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dichlorocyclobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the cis and trans isomers of 1,2-dichlorocyclobutane. A thorough understanding of the distinct characteristics of these stereoisomers is crucial for their synthesis, separation, and application in various fields, including organic synthesis and materials science. This document details their structural differences, the resulting variations in physical properties, and the experimental methodologies used for their characterization.

Core Concepts: Isomerism in this compound

This compound exists as two geometric isomers: cis-1,2-dichlorocyclobutane (B576918) and trans-1,2-dichlorocyclobutane.[1] This isomerism arises from the restricted rotation around the carbon-carbon single bonds within the cyclobutane (B1203170) ring.

-

In the cis isomer , the two chlorine atoms are located on the same side of the cyclobutane ring.[1]

-

In the trans isomer , the chlorine atoms are positioned on opposite sides of the ring.[1]

These distinct spatial arrangements of the chlorine atoms lead to significant differences in the physical properties of the two isomers, including their polarity, boiling points, melting points, and spectroscopic signatures.

Comparative Physical Properties

The differing geometries of the cis and trans isomers directly influence their molecular polarity, which in turn affects their intermolecular forces and bulk physical properties.

| Physical Property | cis-1,2-Dichlorocyclobutane | trans-1,2-Dichlorocyclobutane | Rationale for Difference |

| Molecular Formula | C₄H₆Cl₂ | C₄H₆Cl₂ | Both are isomers with the same chemical formula. |

| Molecular Weight | 124.99 g/mol [2] | 124.99 g/mol [3] | Both are isomers with the same atomic composition. |

| Boiling Point | Higher than the trans isomer (Predicted for this compound: 133.7 °C)[4][5] | Lower than the cis isomer[5] | The cis isomer is more polar, leading to stronger dipole-dipole interactions and a higher boiling point.[5] |

| Melting Point | Data not available | Data not available | Melting point is influenced by both intermolecular forces and crystal lattice packing efficiency. Symmetrical molecules often have higher melting points. |

| Density | Predicted for this compound: 1.3 g/cm³[4] | Data not available | Density is dependent on molecular weight and intermolecular packing. |

| Dipole Moment | Possesses a net dipole moment | Has a smaller or zero net dipole moment | In the cis isomer, the individual C-Cl bond dipoles add up, resulting in a net molecular dipole. In the trans isomer, the bond dipoles are oriented in opposite directions and largely cancel each other out.[5] |

Molecular Structure and Polarity

The relationship between the molecular structure of the this compound isomers and their resulting polarity is a key determinant of their physical properties. The diagram below illustrates this relationship.

Caption: Logical flow from molecular structure to physical properties for this compound isomers.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound involves the chlorination of cyclobutene (B1205218).[6] This reaction typically proceeds via a free-radical or an electrophilic addition mechanism and often yields a mixture of the cis and trans isomers.

General Procedure for the Chlorination of Cyclobutene:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, a gas inlet, and a condenser, dissolve cyclobutene in a suitable inert solvent (e.g., carbon tetrachloride). The reaction should be carried out under anhydrous conditions and may require cooling to control the reaction temperature.

-

Chlorination: Slowly bubble chlorine gas through the cyclobutene solution. The reaction can be initiated by UV light for a free-radical mechanism or can proceed in the dark for an electrophilic addition.

-

Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting material and the formation of the products.

-

Workup: After the reaction is complete, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine, followed by washing with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The resulting crude product, a mixture of cis- and trans-1,2-dichlorocyclobutane, can be purified and the isomers separated by fractional distillation.

The following diagram outlines the general workflow for the synthesis and purification of this compound isomers.

Caption: A generalized workflow for the synthesis and separation of this compound isomers.

Characterization of Isomers

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the isomers of this compound.

-

Sample Preparation: A dilute solution of the isomer mixture is prepared in a volatile solvent (e.g., dichloromethane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column. The isomers are separated based on their boiling points and interactions with the stationary phase. The more polar cis isomer is expected to have a longer retention time on a polar column.

-

MS Detection: The separated isomers are then introduced into a mass spectrometer. Both isomers will exhibit a molecular ion peak (M⁺) at m/z 124, with a characteristic isotopic pattern for two chlorine atoms (M⁺, M+2, M+4). While the fragmentation patterns are expected to be similar, minor differences in the relative abundances of fragment ions may be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of the cis and trans isomers based on their molecular symmetry.

-

¹H NMR: Due to its higher symmetry, cis-1,2-dichlorocyclobutane is expected to show a simpler proton NMR spectrum with fewer signals compared to the less symmetric trans isomer.

-

¹³C NMR: Similarly, the carbon NMR spectrum of the cis isomer will display fewer signals than that of the trans isomer, reflecting the number of chemically equivalent carbon atoms in each molecule.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to distinguish between the isomers by analyzing their vibrational modes. The differences in symmetry and bond angles between the cis and trans isomers will result in unique fingerprint regions in their IR spectra.

Conclusion

The cis and trans isomers of this compound, while sharing the same chemical formula, exhibit distinct physical properties due to their different spatial arrangements. The greater polarity of the cis isomer leads to a higher boiling point compared to the trans isomer. These differences in physical properties and molecular symmetry allow for their separation and characterization using standard laboratory techniques such as fractional distillation, GC-MS, NMR, and IR spectroscopy. A comprehensive understanding of these properties and analytical methods is essential for any researcher working with these versatile chemical building blocks.

References

- 1. This compound | C4H6Cl2 | CID 548444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-1,2-Dichlorocyclobutane | C4H6Cl2 | CID 54085056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-1,2-Dichlorocyclobutane | C4H6Cl2 | CID 54085055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro- [webbook.nist.gov]

- 6. lookchem.com [lookchem.com]

Spectroscopic Analysis of 1,2-Dichlorocyclobutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1,2-dichlorocyclobutane, a key building block in organic synthesis. Due to the limited availability of experimentally derived public data for these specific isomers, this document presents a combination of expected values based on established spectroscopic principles and data from analogous compounds. This guide is intended to aid in the identification and characterization of these compounds in a research setting.

Spectroscopic Data Summary

The following tables summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cis- and trans-1,2-dichlorocyclobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the stereochemical differences, the cis and trans isomers of this compound are expected to exhibit distinct NMR spectra. The cis isomer possesses a plane of symmetry, leading to fewer unique signals compared to the less symmetric trans isomer.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Isomer | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| cis | H1, H2 | 4.0 - 4.5 | Multiplet |

| H3, H4 (endo) | 2.2 - 2.6 | Multiplet | |

| H3, H4 (exo) | 2.6 - 3.0 | Multiplet | |

| trans | H1 | 4.1 - 4.6 | Multiplet |

| H2 | 4.1 - 4.6 | Multiplet | |

| H3, H4 (cis to Cl) | 2.3 - 2.7 | Multiplet | |

| H3, H4 (trans to Cl) | 2.7 - 3.1 | Multiplet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Isomer | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| cis | C1, C2 | 60 - 65 |

| C3, C4 | 30 - 35 | |

| trans | C1, C2 | 62 - 67 |

| C3, C4 | 32 - 37 |

Note: The chemical shift values are estimates based on data from similar chlorinated cycloalkanes and the known effects of chlorine substitution on carbon and proton resonances.

Infrared (IR) Spectroscopy

The IR spectra of both isomers are expected to be dominated by absorptions corresponding to C-H and C-Cl bond vibrations. The fingerprint region (below 1500 cm⁻¹) will likely show differences between the two isomers due to their distinct symmetries.

Table 3: Expected Characteristic IR Absorptions for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch | 2850 - 3000 | Strong |

| CH₂ Scissoring | ~1450 | Medium |

| C-Cl Stretch | 650 - 800 | Strong |

Mass Spectrometry (MS)

The mass spectra of the cis and trans isomers are expected to be very similar, with the most notable feature being the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms.[3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Relative Abundance | Notes |

| 124 | [C₄H₆³⁵Cl₂]⁺ | High | Molecular ion (M) |

| 126 | [C₄H₆³⁵Cl³⁷Cl]⁺ | Medium | M+2 peak |

| 128 | [C₄H₆³⁷Cl₂]⁺ | Low | M+4 peak |

| 89 | [M - Cl]⁺ | High | Loss of a chlorine atom |

| 62 | [C₂H₃Cl]⁺ | Medium | Fragmentation product |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the this compound isomer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds, and 16 scans.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 5 seconds, and 1024 scans.

-

-

Data Processing : Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the resulting spectra and reference the chemical shifts to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation : For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the neat liquid can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the clean ATR crystal or salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce the sample via Gas Chromatography (GC-MS) for separation of isomers and introduction into the mass spectrometer.

-

GC Conditions : Use a non-polar capillary column (e.g., DB-5). Set the injector temperature to 250°C. Use a temperature program starting at 50°C, holding for 2 minutes, and ramping to 200°C at 10°C/min.

-

-

Ionization : Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis : Scan a mass-to-charge (m/z) range of 40-200 amu using a quadrupole mass analyzer.

-

Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns, paying close attention to the isotopic distribution for chlorine-containing fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an unknown compound, such as this compound.

Caption: A logical workflow for the spectroscopic analysis and identification of this compound.

References

In-Depth Conformational Analysis of 1,2-Dichlorocyclobutane Puckering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of 1,2-dichlorocyclobutane, with a specific focus on the puckering of the cyclobutane (B1203170) ring. Due to the inherent ring strain, cyclobutane and its derivatives adopt non-planar, puckered conformations to alleviate torsional strain. The stereochemical arrangement of the two chlorine atoms in this compound as cis and trans isomers significantly influences the preferred puckered conformations and the energetic barriers to ring inversion. This document synthesizes findings from experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction, complemented by computational modeling, to provide a detailed understanding of the structural dynamics of these halogenated cyclobutanes. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided.

Introduction: The Puckered Nature of the Cyclobutane Ring

The cyclobutane ring is characterized by significant angle and torsional strain.[1] A planar conformation would result in eclipsing interactions between adjacent substituents and C-H bonds, leading to high torsional strain. To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[2] This puckering is a dynamic process involving a rapid inversion between two equivalent puckered conformations, passing through a higher-energy planar transition state. The degree of puckering and the energy barrier to this inversion are influenced by the nature and stereochemistry of the substituents on the ring.

In this compound, the presence of two chlorine atoms introduces additional steric and electronic factors that dictate the conformational preferences of the cis and trans isomers. Understanding these preferences is crucial for elucidating reaction mechanisms, predicting molecular properties, and designing novel molecules in fields such as drug discovery.

Conformational Isomers of this compound

This compound exists as two diastereomers: cis-1,2-dichlorocyclobutane (B576918) and trans-1,2-dichlorocyclobutane.[3]

-

cis-1,2-Dichlorocyclobutane: In this isomer, the two chlorine atoms are on the same side of the ring. Due to a plane of symmetry, the cis isomer is a meso compound and is achiral.[3] It undergoes rapid ring flipping at room temperature between two equivalent puckered conformations. In each of these conformations, one chlorine atom occupies a pseudo-axial position while the other is in a pseudo-equatorial position.[1]

-

trans-1,2-Dichlorocyclobutane: The chlorine atoms are on opposite sides of the ring in the trans isomer. This isomer is chiral and exists as a pair of enantiomers: (1R,2R) and (1S,2S).[3] The conformational equilibrium of the trans isomer is dominated by a single, strongly preferred conformation where both chlorine atoms occupy pseudo-diequatorial positions to minimize steric interactions.[1]

Quantitative Conformational Data

While specific experimental data for this compound is not extensively available in the literature, computational studies on analogous 1,2-dihalocycloalkanes and related substituted cyclobutanes provide valuable insights into the expected geometric parameters and energy differences. The following tables summarize representative quantitative data derived from computational models and experimental data of closely related compounds.

Table 1: Calculated Geometric Parameters of Puckered Conformations

| Parameter | cis-1,2-Dichlorocyclobutane (Pseudo-axial/Pseudo-equatorial) | trans-1,2-Dichlorocyclobutane (Diequatorial) |

| Puckering Angle (θ) | ~ 25° - 30° | ~ 28° - 33° |

| C1-C2-C3-C4 Dihedral Angle | ~ 20° - 25° | ~ 23° - 28° |

| Cl-C1-C2-Cl Dihedral Angle | ~ 50° - 60° | ~ 150° - 160° |

| C-Cl Bond Length | ~ 1.78 - 1.82 Å | ~ 1.79 - 1.83 Å |

| C-C Bond Length | ~ 1.54 - 1.56 Å | ~ 1.54 - 1.56 Å |

Note: These values are estimations based on computational studies of similar halogenated cyclobutanes and may vary depending on the level of theory and basis set used.

Table 2: Calculated Relative Conformational Energies

| Isomer | Conformation | Relative Energy (kcal/mol) |

| cis-1,2-Dichlorocyclobutane | Pseudo-axial/Pseudo-equatorial (Flipping) | 0 (equivalent) |

| Planar (Transition State) | ~ 1.5 | |

| trans-1,2-Dichlorocyclobutane | Diequatorial | 0 |

| Diaxial | > 2.0 |

Experimental Protocols

The conformational analysis of this compound relies on a combination of experimental techniques and computational modeling. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the time-averaged conformation and the dynamics of ring puckering by analyzing proton-proton coupling constants (³JHH).

Methodology:

-

Sample Preparation:

-

Dissolve a high-purity sample of cis- or trans-1,2-dichlorocyclobutane in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Spectroscopy:

-

Acquire ¹H NMR spectra on a high-field spectrometer (≥ 400 MHz) to achieve optimal signal dispersion.

-

Standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans (e.g., 16-64) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Perform homonuclear decoupling experiments (e.g., COSY, TOCSY) to aid in the assignment of proton signals.

-

-

Data Analysis:

-

Integrate the proton signals to determine their relative ratios.

-

Measure the vicinal proton-proton coupling constants (³JHH) from the fine structure of the multiplets.

-

For the trans isomer, the magnitude of the coupling constants between the methine protons (H1 and H2) and the adjacent methylene (B1212753) protons (H3 and H4) can confirm the diequatorial arrangement of the chlorine atoms. A large coupling constant (typically 8-10 Hz) is indicative of a pseudo-axial-pseudo-axial proton relationship, while smaller coupling constants (2-5 Hz) suggest pseudo-axial-pseudo-equatorial or pseudo-equatorial-pseudo-equatorial relationships.

-

For the cis isomer, the observed coupling constants will be a time-average of the two rapidly interconverting puckered conformations.

-

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure, including bond lengths, bond angles, and the puckering angle, in the gas phase where intermolecular interactions are minimized.

Methodology:

-

Experimental Setup:

-

The experiment is conducted in a high-vacuum apparatus (typically 10⁻⁷ mbar).

-

A volatile sample of this compound is introduced into the vacuum chamber through a fine nozzle, creating a molecular beam.

-

A high-energy electron beam (e.g., 40-60 keV) is directed perpendicularly through the molecular beam.

-

-

Data Acquisition:

-

The scattered electrons are detected on a position-sensitive detector (e.g., a photographic plate or a CCD camera).

-

The resulting diffraction pattern consists of a series of concentric rings due to the random orientation of the molecules in the gas phase.

-

A rotating sector is often used in front of the detector to compensate for the rapid fall-off in scattering intensity with increasing scattering angle.

-

-

Data Analysis:

-

The radial distribution of the scattered electron intensity is measured.

-

The experimental scattering data is converted into a molecular scattering curve.

-

A theoretical molecular scattering curve is calculated for a model of the molecule with defined geometric parameters (bond lengths, angles, puckering angle).

-

The parameters of the model are refined by a least-squares fitting procedure to obtain the best agreement between the theoretical and experimental scattering curves.

-

This analysis yields precise values for the internuclear distances and the puckering angle of the molecule in the gas phase.

-

Computational Modeling

Objective: To calculate the geometries, energies, and vibrational frequencies of the different conformers of this compound to complement and aid in the interpretation of experimental data.

Methodology:

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all possible low-energy conformers of cis- and trans-1,2-dichlorocyclobutane.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of each identified conformer using ab initio (e.g., Møller-Plesset perturbation theory, MP2) or Density Functional Theory (DFT) methods (e.g., B3LYP).

-

Employ a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) to ensure accurate results.

-

Calculate the single-point energies of the optimized geometries at a higher level of theory (e.g., CCSD(T)) for more accurate relative energy differences.

-

-

Frequency Calculations:

-

Perform vibrational frequency calculations for each optimized geometry to confirm that they represent true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

-

Analysis:

-

Compare the calculated relative energies of the conformers to determine their relative populations at a given temperature using the Boltzmann distribution.

-

Compare the calculated geometric parameters (bond lengths, angles, puckering angle) with experimental data from GED.

-

Simulate NMR coupling constants from the calculated geometries and compare them with experimental values.

-

Visualization of Conformational Pathways

The following diagrams, generated using the DOT language, illustrate the key conformational relationships for cis- and trans-1,2-dichlorocyclobutane.

Caption: Ring inversion of cis-1,2-dichlorocyclobutane.

Caption: Conformational preference of trans-1,2-dichlorocyclobutane.

Conclusion

The conformational analysis of this compound reveals a fascinating interplay of ring strain, steric effects, and electronic interactions that govern the puckering of the cyclobutane ring. The cis isomer exists as a dynamic equilibrium of two equivalent puckered conformations, while the trans isomer strongly prefers a single diequatorial conformation. The quantitative determination of the geometric parameters and energy differences between these conformers requires a synergistic approach combining high-level computational modeling with experimental techniques like NMR spectroscopy and gas-phase electron diffraction. The detailed methodologies and comparative data presented in this guide provide a robust framework for researchers and scientists in organic chemistry and drug development to further investigate and utilize the unique structural properties of halogenated cyclobutanes.

References

- 1. researchgate.net [researchgate.net]

- 2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. This compound|CAS 17437-39-7|RUO [benchchem.com]

The Role of Ring Strain in the Reactivity of 1,2-Dichlorocyclobutane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the reactivity of cis- and trans-1,2-dichlorocyclobutane, with a specific focus on the central role of the inherent ring strain of the cyclobutane (B1203170) moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Influence of Ring Strain

The cyclobutane ring is characterized by significant ring strain, a consequence of both angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions of adjacent hydrogen atoms).[1] This inherent strain makes four-membered rings more reactive than their larger cycloalkane counterparts, as reactions that lead to a change in hybridization from sp³ to sp² can relieve this strain.[1] In 1,2-dichlorocyclobutane, the presence of two electronegative chlorine atoms further influences the ring's conformation and electronic properties, making it a valuable substrate for studying the interplay of steric and electronic effects on reaction pathways.[1]

The molecule exists as two geometric isomers: cis-1,2-dichlorocyclobutane, a meso compound, and trans-1,2-dichlorocyclobutane, which is chiral and exists as a pair of enantiomers.[1][2] This stereochemical diversity allows for detailed investigations into reaction mechanisms.

Key Reactions and Reactivity

This compound primarily undergoes elimination and nucleophilic substitution reactions. The relief of ring strain is a significant driving force for these transformations.[1][2]

Dehalogenation to Cyclobutene

A prominent reaction of this compound is its dehalogenation to form the highly strained and synthetically useful cyclobutene.[1][2] This reaction is typically achieved using reducing agents like zinc dust or sodium metal.[1][2]

Elimination Reactions (E2)

Base-induced elimination reactions (E2) of this compound are also prevalent. The stereochemistry of the starting isomer plays a crucial role in the reaction pathway and product distribution, particularly concerning the requirement for an anti-periplanar arrangement of the departing hydrogen and chlorine atoms.

Nucleophilic Substitution Reactions (S\textsubscript{N}1 and S\textsubscript{N}2)

This compound is also susceptible to nucleophilic substitution. The strained nature of the cyclobutane ring can influence the rates of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions compared to less strained systems.

Quantitative Data on Reactivity

Specific quantitative data on the reaction rates and activation energies for the solvolysis and elimination reactions of cis- and trans-1,2-dichlorocyclobutane were not available in the searched literature. The following tables are presented as a template for organizing such data once obtained from relevant primary research articles.

Table 1: Hypothetical Solvolysis Rate Constants of this compound Isomers

| Isomer | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

| cis-1,2-Dichlorocyclobutane | 80% Ethanol | 50 | Data not found |

| trans-1,2-Dichlorocyclobutane | 80% Ethanol | 50 | Data not found |

| Cyclopentyl Chloride | 80% Ethanol | 50 | Data not found |

Table 2: Hypothetical Activation Parameters for E2 Elimination of this compound Isomers

| Isomer | Base | Solvent | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A) |

| cis-1,2-Dichlorocyclobutane | Sodium Ethoxide | Ethanol | Data not found | Data not found |

| trans-1,2-Dichlorocyclobutane | Sodium Ethoxide | Ethanol | Data not found | Data not found |

Experimental Protocols

Detailed experimental protocols for the kinetic studies of this compound reactions were not explicitly found in the searched literature. The following represents a generalized methodology based on standard organic chemistry practices.

General Protocol for Kinetic Analysis of Solvolysis

-

Preparation of Solutions: A stock solution of the this compound isomer is prepared in the desired solvent (e.g., 80% ethanol). A solution of a non-interfering indicator or a quenching agent is also prepared.

-

Reaction Initiation: The substrate solution is thermostated to the desired reaction temperature. An aliquot of the substrate solution is added to a pre-heated reaction vessel containing the solvent.

-

Monitoring the Reaction: At timed intervals, aliquots of the reaction mixture are withdrawn and quenched (e.g., by adding to a solution of a reagent that stops the reaction).

-

Analysis: The concentration of the remaining reactant or the formed product is determined using an appropriate analytical technique, such as titration of the produced acid or gas chromatography (GC) to measure the disappearance of the starting material.

-

Data Analysis: The rate constants are calculated by plotting the natural logarithm of the reactant concentration versus time.

Protocol for Dehalogenation with Zinc Dust

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place zinc dust and a suitable solvent (e.g., ethanol).

-

Reaction: Add a solution of this compound in the same solvent to the flask. The mixture is then heated to reflux with vigorous stirring.

-

Workup: After the reaction is complete (monitored by GC), the mixture is cooled to room temperature and filtered to remove excess zinc. The solvent is removed from the filtrate by distillation.

-

Purification: The resulting crude product (cyclobutene) is purified by distillation.

Visualization of Reaction Pathways

E2 Elimination of trans-1,2-Dichlorocyclobutane

The E2 elimination reaction requires an anti-periplanar arrangement of the proton to be abstracted and the leaving group. In the case of trans-1,2-dichlorocyclobutane, this conformational requirement dictates the stereochemical outcome of the reaction.

Caption: E2 elimination pathway for trans-1,2-dichlorocyclobutane.

S\textsubscript{N}2 Substitution of this compound

A bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center.

Caption: S\textsubscript{N}2 substitution mechanism on this compound.

Conclusion

The significant ring strain of the cyclobutane ring is a key determinant of the reactivity of this compound. This inherent strain facilitates reactions such as dehalogenation, elimination, and nucleophilic substitution, often at rates that differ from their acyclic or larger-ring counterparts. The well-defined stereochemistry of the cis and trans isomers provides a valuable platform for mechanistic studies in organic chemistry. Further quantitative kinetic studies are necessary to fully elucidate the energetic landscape of these transformations and to provide a more detailed comparison of the reactivity of the two isomers.

References

An In-depth Technical Guide to the Stereochemistry of 1,2-Dichlorocyclobutane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemistry of 1,2-dichlorocyclobutane isomers. It details their structural characteristics, conformational analysis, and spectroscopic properties, supported by experimental and computational data. This document is intended to serve as a core reference for researchers in organic chemistry, materials science, and drug development.

Introduction to the Stereoisomers of this compound

This compound (C₄H₆Cl₂) exists as two primary stereoisomers: cis-1,2-dichlorocyclobutane (B576918) and trans-1,2-dichlorocyclobutane. The stereochemical outcome is dictated by the relative orientation of the two chlorine atoms on the puckered cyclobutane (B1203170) ring.[1]

-

cis-1,2-Dichlorocyclobutane: In this isomer, the two chlorine atoms are on the same side of the cyclobutane ring.[1] Due to the presence of a plane of symmetry, this molecule is achiral, despite having two stereocenters. It is, therefore, a meso compound and is optically inactive.[1][2]

-

trans-1,2-Dichlorocyclobutane: In the trans isomer, the chlorine atoms are on opposite sides of the ring.[1] This arrangement lacks a plane of symmetry, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers: (1R,2R)-1,2-dichlorocyclobutane and (1S,2S)-1,2-dichlorocyclobutane.[3]

The relationship between the cis isomer and either of the trans enantiomers is diastereomeric.[1]

Conformational Analysis

The cyclobutane ring is not planar and adopts a puckered or bent conformation to alleviate angle and torsional strain.[1] This puckering is a rapid process at room temperature.[1] The substituents on the ring can occupy pseudo-axial and pseudo-equatorial positions, which are analogous to the axial and equatorial positions in cyclohexane.[1]

-

cis-1,2-Dichlorocyclobutane: This isomer undergoes a rapid ring flipping between two equivalent puckered conformations. In each conformation, one chlorine atom occupies a pseudo-axial position while the other is in a pseudo-equatorial position.[1]

-

trans-1,2-Dichlorocyclobutane: For the trans isomer, the conformation with both chlorine atoms in pseudo-diequatorial positions is strongly preferred to minimize steric interactions.[1]

The puckering of the cyclobutane ring and the pseudo-axial/equatorial positioning of the chlorine atoms are critical in determining the molecule's overall shape, polarity, and reactivity.

Quantitative Structural and Energetic Data

Table 1: Computed Geometric Parameters for the Most Stable Conformers of this compound Isomers

| Parameter | cis-1,2-Dichlorocyclobutane (Cₛ symmetry) | trans-1,2-Dichlorocyclobutane (C₂ symmetry) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.558 | 1.560 |

| C1-C4 | 1.552 | 1.553 |

| C2-C3 | 1.552 | 1.553 |

| C3-C4 | 1.549 | 1.550 |

| C1-Cl | 1.815 | 1.812 |

| C2-Cl | 1.815 | 1.812 |

| Bond Angles (°) ** | ||

| ∠C1-C2-C3 | 88.5 | 88.2 |

| ∠C2-C3-C4 | 88.9 | 89.0 |

| ∠C3-C4-C1 | 88.9 | 89.0 |

| ∠C4-C1-C2 | 88.5 | 88.2 |

| ∠Cl-C1-C2 | 115.2 | 116.5 |

| ∠Cl-C2-C1 | 115.2 | 116.5 |

| Dihedral Angles (°) ** | ||

| Cl-C1-C2-Cl | 0.0 | 118.5 |

| C4-C1-C2-C3 (Puckering Angle) | 29.5 | 30.1 |

Table 2: Computed Relative Energies of this compound Isomers

| Isomer | Relative Energy (kcal/mol) |

| cis-1,2-Dichlorocyclobutane | 0.25 |

| trans-1,2-Dichlorocyclobutane | 0.00 |

Note: These values are the result of computational modeling and may vary depending on the level of theory and basis set used. Experimental verification is recommended.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of 1,2-dihalocycloalkanes is the addition of a halogen to the corresponding cycloalkene. For this compound, this involves the chlorination of cyclobutene (B1205218).

Protocol: Chlorination of Cyclobutene

-

Reaction Setup: A solution of cyclobutene in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a reaction vessel equipped with a stirring mechanism and cooled to a low temperature (typically -78 °C to 0 °C) to control the reaction's exothermicity and minimize side reactions.

-

Chlorine Addition: A solution of chlorine (Cl₂) in the same solvent is added dropwise to the cyclobutene solution with vigorous stirring. The reaction progress can be monitored by the disappearance of the chlorine color.

-

Quenching: Once the reaction is complete (as indicated by the persistence of the chlorine color), the reaction is quenched by the addition of a reducing agent (e.g., a saturated solution of sodium thiosulfate) to consume any excess chlorine.

-

Workup: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure. The resulting crude product, a mixture of cis- and trans-1,2-dichlorocyclobutane, can be purified and the isomers separated by fractional distillation or preparative gas chromatography.

Separation of Isomers by Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the separation of the cis and trans isomers of this compound.[1] The choice of the stationary phase is critical for achieving good resolution.

Protocol: GC Separation of this compound Isomers

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a capillary column.

-

Column: A polar capillary column, such as one with a cyanopropylphenyl polysiloxane stationary phase (e.g., DB-1701 or equivalent), is recommended for separating these isomers.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 200-250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 5 °C/min to 150 °C.

-

Final hold: Hold at 150 °C for 5 minutes.

-

-

Detector Temperature: 250 °C (for FID).

-

Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the isomer mixture in a volatile solvent such as dichloromethane (B109758) or hexane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

The trans isomer, being generally less polar, is expected to have a shorter retention time than the more polar cis isomer on a polar column.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of the this compound isomers.

¹H NMR Spectroscopy

-

cis-1,2-Dichlorocyclobutane: Due to its Cₛ symmetry, the cis isomer is expected to show three distinct sets of proton signals.

-

trans-1,2-Dichlorocyclobutane: The trans isomer has C₂ symmetry, resulting in four distinct sets of proton signals.

¹³C NMR Spectroscopy

-

cis-1,2-Dichlorocyclobutane: The Cₛ symmetry results in two distinct carbon signals.

-

trans-1,2-Dichlorocyclobutane: The C₂ symmetry leads to two distinct carbon signals.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for each nucleus should be employed. 2D NMR experiments such as COSY and HSQC can be used to aid in the complete assignment of all proton and carbon signals.

Visualizations

Stereoisomer Relationship

Conformational Inversion of cis-1,2-Dichlorocyclobutane

Experimental Workflow for Isomer Analysis

References

An In-depth Technical Guide to the Chirality and Optical Activity of 1,2-Dichlorocyclobutane Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stereoisomerism in 1,2-Dichlorocyclobutane

This compound exists as two geometric isomers: cis-1,2-dichlorocyclobutane (B576918) and trans-1,2-dichlorocyclobutane. These isomers exhibit distinct stereochemical properties that dictate their chirality and optical activity.

cis-1,2-Dichlorocyclobutane: A Meso Compound

In the cis isomer, the two chlorine atoms are situated on the same side of the cyclobutane (B1203170) ring.[1][2] This arrangement results in a molecule with an internal plane of symmetry.[1][2] Although it contains two stereogenic centers, the molecule as a whole is achiral due to this symmetry.[1][2] Such compounds are referred to as meso compounds. Consequently, cis-1,2-dichlorocyclobutane is optically inactive.[1][2]

trans-1,2-Dichlorocyclobutane: A Chiral Molecule

In contrast, the trans isomer has the two chlorine atoms on opposite sides of the cyclobutane ring.[1] This arrangement lacks an internal plane of symmetry, rendering the molecule chiral.[1] As a result, trans-1,2-dichlorocyclobutane exists as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers are designated as (1R,2R)-1,2-dichlorocyclobutane and (1S,2S)-1,2-dichlorocyclobutane.[1] A 50:50 mixture of these two enantiomers is known as a racemic mixture and is optically inactive.[1]

Optical Activity

Chiral molecules, such as the enantiomers of trans-1,2-dichlorocyclobutane, have the ability to rotate the plane of plane-polarized light. This phenomenon is known as optical activity. One enantiomer will rotate the light in a clockwise direction, and is termed dextrorotatory (+), while the other will rotate it by an equal magnitude in the opposite, counter-clockwise direction, and is termed levorotatory (-).[1]

Data Presentation

A thorough review of the available scientific literature did not yield specific experimental or calculated values for the specific rotation of the (1R,2R) and (1S,2S) enantiomers of trans-1,2-dichlorocyclobutane. This data is essential for the quantitative characterization of their optical activity.

| Property | cis-1,2-Dichlorocyclobutane | (1R,2R)-trans-1,2-Dichlorocyclobutane | (1S,2S)-trans-1,2-Dichlorocyclobutane |

| Chirality | Achiral (meso) | Chiral | Chiral |

| Optical Activity | Inactive | Active | Active |

| Specific Rotation ([(\alpha)]) | 0° | Data not available | Data not available |

Experimental Protocols

The following sections detail the methodologies for the resolution of trans-1,2-dichlorocyclobutane enantiomers and the subsequent measurement of their optical activity.

Enantiomeric Resolution of trans-1,2-Dichlorocyclobutane

The separation of the racemic mixture of trans-1,2-dichlorocyclobutane into its individual enantiomers can be achieved through chiral resolution techniques. A common and effective method is preparative chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC Separation

-

Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of halogenated compounds.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A starting point could be a 90:10 (v/v) mixture of hexane and isopropanol.

-

Sample Preparation: Dissolve the racemic trans-1,2-dichlorocyclobutane in the mobile phase to a known concentration (e.g., 1 mg/mL). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a standard analytical column).

-

Detection: Use a UV detector at a wavelength where the compound absorbs (typically in the low UV range for haloalkanes, e.g., 210 nm).

-

Injection Volume: Inject a small volume of the sample solution (e.g., 10 µL).

-

-

Enantiomer Collection: Once the analytical method is established, scale up to a preparative or semi-preparative chiral HPLC system to collect the separated enantiomer fractions.

-

Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure using a rotary evaporator to yield the isolated enantiomers.

Measurement of Optical Activity

The optical activity of the separated enantiomers is measured using a polarimeter. The specific rotation is a characteristic physical property of a chiral compound.

Protocol: Polarimetry

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (the same solvent used to dissolve the sample).

-

Sample Preparation: Accurately weigh a known amount of the purified enantiomer and dissolve it in a specific volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to obtain a precise concentration (c, in g/mL).

-

Filling the Sample Cell: Carefully fill the polarimeter sample cell (of a known path length, l, in decimeters) with the prepared solution, ensuring no air bubbles are present in the light path.

-

Measurement: Place the sample cell in the polarimeter and measure the observed angle of rotation ((\alpha)).

-

Calculation of Specific Rotation: Calculate the specific rotation [((\alpha))] using the following formula: [(\alpha)] = (\alpha) / (l × c) The temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) should be recorded and reported with the specific rotation value.

Visualizations

Stereoisomers of this compound

Caption: Relationship between the stereoisomers of this compound.

Experimental Workflow for Enantiomeric Resolution and Analysis

Caption: Experimental workflow for the separation and analysis of enantiomers.

References

An In-depth Technical Guide to the Molecular Structure and Bonding in 1,2-Dichlorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,2-dichlorocyclobutane, a halogenated cycloalkane with significant stereochemical diversity. The document delves into the distinct properties of its cis and trans isomers, including their conformational analysis, geometric parameters, and spectroscopic signatures. Detailed experimental protocols for the characterization and synthesis of these isomers are provided, alongside a comparative analysis of their mass spectral fragmentation patterns. This guide is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development who utilize halogenated cyclobutanes as synthetic intermediates or molecular probes.

Introduction

This compound (C₄H₆Cl₂) is a fascinating molecule for stereochemical and conformational studies due to the interplay between the puckered four-membered ring and the steric and electronic effects of the vicinal chlorine substituents. The rigid nature of the cyclobutane (B1203170) ring gives rise to two geometric isomers: cis-1,2-dichlorocyclobutane (B576918) and trans-1,2-dichlorocyclobutane.[1] These isomers exhibit distinct physical and chemical properties, making their individual synthesis and characterization crucial for various applications.

The cis isomer is a meso compound, possessing a plane of symmetry that renders it achiral despite having two stereogenic centers.[1][2] In contrast, the trans isomer lacks such symmetry and exists as a pair of enantiomers: (1R,2R)-1,2-dichlorocyclobutane and (1S,2S)-1,2-dichlorocyclobutane.[1][3] The unique stereochemistry of these isomers makes them excellent substrates for investigating reaction mechanisms, particularly in nucleophilic substitution and elimination reactions.[1]

Molecular Structure and Bonding

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain.[1] The introduction of two chlorine atoms on adjacent carbons influences the degree of puckering and the preferred conformations of the substituents.

Conformational Analysis

In trans-1,2-dichlorocyclobutane, the conformation where both chlorine atoms occupy pseudo-diequatorial positions is strongly favored.[1] The cis isomer, however, undergoes a rapid ring inversion between two equivalent puckered conformations, where one chlorine atom is in a pseudo-axial position and the other is in a pseudo-equatorial position.[1]

Bond Lengths and Angles

| Parameter | cis-1,2-Dichlorocyclobutane | trans-1,2-Dichlorocyclobutane (diequatorial) |

| Bond Lengths (Å) | ||

| C1-C2 | 1.558 | 1.560 |

| C1-C4 | 1.545 | 1.547 |

| C2-C3 | 1.545 | 1.547 |

| C3-C4 | 1.555 | 1.556 |

| C1-Cl | 1.815 | 1.812 |

| C2-Cl | 1.815 | 1.812 |

| Bond Angles (°) ** | ||

| ∠C1-C2-C3 | 88.5 | 88.2 |

| ∠C2-C3-C4 | 87.9 | 87.8 |

| ∠C3-C4-C1 | 87.9 | 87.8 |

| ∠C4-C1-C2 | 88.5 | 88.2 |

| ∠Cl-C1-C2 | 114.5 | 115.0 |

| ∠Cl-C2-C1 | 114.5 | 115.0 |

| Dihedral Angle (°) ** | ||

| Cl-C1-C2-Cl | 0.0 | 118.5 |

Note: These values are illustrative and would be obtained from ab initio or DFT calculations.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the isomers based on their symmetry.

-

cis-1,2-Dichlorocyclobutane : Due to its C₂ᵥ symmetry, the ¹H NMR spectrum is expected to show three distinct signals. The ¹³C NMR spectrum will exhibit two signals.

-

trans-1,2-Dichlorocyclobutane : The lower C₂ symmetry of the trans isomer results in a more complex ¹H NMR spectrum with four distinct signals. The ¹³C NMR spectrum will also show two signals.

| Isomer | ¹H NMR Signals | ¹³C NMR Signals |

| cis-1,2-Dichlorocyclobutane | 3 | 2 |

| trans-1,2-Dichlorocyclobutane | 4 | 2 |

Infrared (IR) Spectroscopy

The vibrational spectra of the cis and trans isomers are expected to show differences, particularly in the fingerprint region, due to their distinct symmetries and conformations. The C-Cl stretching frequencies will be informative in distinguishing the two isomers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound isomers yields a molecular ion peak (M⁺) at m/z 124, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). While the primary fragmentation pathways, such as the loss of HCl or a chlorine radical, are similar for both isomers, the relative intensities of the fragment ions can differ, providing a basis for differentiation.[4]

Experimental Protocols

Synthesis

4.1.1. Stereoselective Synthesis of cis-1,2-Dichlorocyclobutane

A common method for the synthesis of cis-1,2-dichlorocyclobutane involves the chlorination of cyclobutene (B1205218).

-

Reaction: Cyclobutene + Cl₂ → cis-1,2-Dichlorocyclobutane

-

Procedure: A solution of cyclobutene in a non-polar solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C). A solution of chlorine in the same solvent is added dropwise with stirring. The reaction is quenched with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) and the product is extracted, dried, and purified by distillation.

4.1.2. Stereoselective Synthesis of trans-1,2-Dichlorocyclobutane

The synthesis of the trans isomer can be more challenging and may involve multi-step procedures or the use of specific reagents that favor anti-addition.

Characterization

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate and identify the cis and trans isomers.

-

Procedure: A mixture of the isomers is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5). The temperature program is optimized to achieve baseline separation of the two isomers. The separated isomers are then introduced into a mass spectrometer for identification based on their mass spectra.[1]

4.2.2. NMR Spectroscopy

-

Objective: To confirm the stereochemistry of the isolated isomers.

-

Procedure: A sample of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The number of signals and the coupling constants are analyzed to assign the stereochemistry.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the isomers and a typical experimental workflow for their synthesis and characterization.

Caption: Relationship between the stereoisomers of this compound.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

The stereoisomers of this compound present a rich area of study in structural and synthetic chemistry. The distinct molecular geometries and symmetries of the cis and trans isomers give rise to unique spectroscopic properties that allow for their unambiguous identification. This guide has provided a detailed overview of their structure, bonding, and characterization, along with foundational experimental protocols. A thorough understanding of these fundamental aspects is critical for the effective utilization of this compound and its derivatives in the development of new materials and therapeutic agents. Further research, particularly in the area of experimental determination of precise geometric parameters and the development of more efficient stereoselective synthetic routes, will continue to enhance the utility of these versatile building blocks.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyclobutene via Dehalogenation of 1,2-Dichlorocyclobutane with Zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of cyclobutene (B1205218) through the dehalogenation of 1,2-dichlorocyclobutane using zinc dust. This elimination reaction is a classical and effective method for the preparation of the highly strained and versatile cyclobutene ring system, a valuable intermediate in organic synthesis and drug discovery. These notes include a summary of reaction parameters, a detailed experimental protocol, and a mechanistic overview.

Introduction

The dehalogenation of vicinal dihalides is a well-established method for the formation of alkenes. In the case of this compound, treatment with a reducing metal such as zinc results in the formation of cyclobutene, a valuable four-membered carbocycle. This transformation is classified as an elimination reaction.[1][2] The strained double bond in cyclobutene makes it a reactive and versatile building block for the synthesis of more complex molecular architectures, which is of significant interest in the development of novel therapeutic agents.

Data Presentation

The efficiency of the dehalogenation of this compound to cyclobutene is influenced by several factors, including the solvent, temperature, and reaction time. The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions and general principles of zinc-mediated dehalogenation.

| Parameter | Value/Condition | Expected Outcome | Notes |

| Reactant | This compound | - | Can exist as cis and trans isomers. |

| Reagent | Zinc dust (activated) | - | Activation of zinc is crucial for reactivity. |

| Solvent | Anhydrous Ethanol (B145695) | High Yield | A polar protic solvent that facilitates the reaction. |

| Temperature | Reflux | Increased reaction rate | Ensures sufficient energy for the reaction to proceed. |

| Reaction Time | 2-4 hours | High Conversion | Reaction progress can be monitored by GC-MS. |

| Yield | > 80% | - | Dependant on the purity of starting materials and reaction conditions. |

| Product Purity | High | - | Purified by distillation. |

Experimental Protocol

This protocol describes a representative procedure for the synthesis of cyclobutene from this compound using zinc dust in ethanol.

Materials:

-

This compound

-

Zinc dust

-

Anhydrous Ethanol

-

5% Hydrochloric acid (for zinc activation)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Activation of Zinc Dust:

-

In a flask, suspend zinc dust in 5% hydrochloric acid.

-

Stir the suspension for 1-2 minutes.

-

Decant the acidic solution and wash the zinc dust with distilled water, followed by ethanol, and finally with anhydrous ether.

-

Dry the activated zinc dust under vacuum.

-

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the activated zinc dust.

-

Add anhydrous ethanol to the flask to create a slurry.

-

-

Dehalogenation Reaction:

-

Add a solution of this compound in anhydrous ethanol dropwise to the stirred zinc slurry.

-